molecular formula C11H13BrO2 B14043384 1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one

1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one

Cat. No.: B14043384
M. Wt: 257.12 g/mol
InChI Key: DDHDLUXGKOZDNF-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2 It is a brominated derivative of a phenylpropanone, characterized by the presence of a bromine atom, an ethyl group, and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(2-ethyl-3-hydroxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom being introduced at the alpha position relative to the carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane, acetone).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of new substituted derivatives with various functional groups.

    Oxidation: Conversion of the hydroxy group to a carbonyl group, forming ketones or aldehydes.

    Reduction: Conversion of the carbonyl group to an alcohol.

Scientific Research Applications

1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its brominated structure may enable it to act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-propanol: A brominated alcohol with similar reactivity but different structural features.

    3-Bromo-1-(4-bromophenyl)propan-1-one: A compound with two bromine atoms and a different substitution pattern on the phenyl ring.

    3-Bromo-1,1,1-trifluoro-2-propanol: A fluorinated analog with distinct chemical properties.

Uniqueness

1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one is unique due to the presence of both a bromine atom and a hydroxy group on the phenyl ring, which imparts specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C11H13BrO2/c1-3-8-9(11(12)7(2)13)5-4-6-10(8)14/h4-6,11,14H,3H2,1-2H3

InChI Key

DDHDLUXGKOZDNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1O)C(C(=O)C)Br

Origin of Product

United States

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